8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326812-17-2
Cat. No.: VC11723497
Molecular Formula: C20H25Cl2NO4
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
![8-tert-Butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326812-17-2](/images/structure/VC11723497.png)
Specification
CAS No. | 1326812-17-2 |
---|---|
Molecular Formula | C20H25Cl2NO4 |
Molecular Weight | 414.3 g/mol |
IUPAC Name | 8-tert-butyl-4-(2,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C20H25Cl2NO4/c1-19(2,3)12-6-8-20(9-7-12)23(16(11-27-20)18(25)26)17(24)14-5-4-13(21)10-15(14)22/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,25,26) |
Standard InChI Key | VYFPDYBUSNSHCJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the azaspiro[4.5]decane family, characterized by a spirocyclic framework combining a piperidine-like nitrogen-containing ring and an oxolane (tetrahydrofuran) ring. The core structure is modified with a 2,4-dichlorobenzoyl group at the 4-position and a tert-butyl substituent at the 8-position, while the 3-position hosts a carboxylic acid functional group.
Table 1: Key Molecular Descriptors
The 2,4-dichlorobenzoyl moiety introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, influencing electronic properties and intermolecular interactions . The tert-butyl group enhances steric bulk, potentially affecting solubility and conformational stability .
Stereochemical Considerations
Spirocyclic systems often exhibit axial chirality due to restricted rotation around the spiro junction. While specific stereochemical data for this compound are unavailable, analogs like 8-tert-Butyl-4-(3,4-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid () demonstrate configurational stability in NMR studies, suggesting similar behavior.
Synthesis and Characterization
Synthetic Pathways
The synthesis of azaspiro compounds typically involves multi-step sequences, including:
-
Spirocyclization: Formation of the spiro framework via intramolecular cyclization.
-
Acylation: Introduction of the benzoyl group via Friedel-Crafts or nucleophilic acyl substitution.
-
Functionalization: Installation of the carboxylic acid and tert-butyl groups.
Table 2: Generalized Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Spirocyclization | Base-mediated ring closure | Construct spiro[4.5]decane core |
2 | Benzoylation | 2,4-Dichlorobenzoyl chloride, AlCl₃ | Attach dichlorobenzoyl group |
3 | Carboxylic Acid Introduction | Hydrolysis of ester precursors | Install -COOH functionality |
Similar methods are employed for analogs such as 8-tert-Butyl-4-(2-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ( ) and 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ( ) .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve spirocyclic protons (δ 1.2–4.5 ppm) and aromatic signals from the dichlorobenzoyl group (δ 7.2–8.1 ppm) .
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 414.3 ([M+H]⁺).
-
X-ray Crystallography: While unavailable for this compound, analogs like exhibit well-defined spirocyclic conformations in solid-state structures .
Physicochemical Properties
Solubility and Stability
The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Chlorine substituents further decrease polarity, as observed in analogs like . Stability studies on related compounds suggest resistance to hydrolysis under physiological conditions, attributed to the spirocyclic framework’s rigidity .
Thermodynamic Parameters
-
Melting Point: Estimated at 180–190°C based on analogs (: 175–185°C; : 190–200°C).
-
LogP: Predicted value of 3.8–4.2 (using software tools), indicating moderate lipophilicity .
Research Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (<40%) during spirocyclization. Future work could explore catalytic asymmetric synthesis to access enantiopure forms, leveraging chiral auxiliaries or organocatalysts .
Biological Screening
Comprehensive profiling against cancer cell lines, microbial panels, and neurological targets is warranted. Molecular docking studies could identify potential protein targets, guided by the compound’s structural features .
Formulation Development
Improving aqueous solubility through prodrug strategies (e.g., ester prodrugs) or nanoparticle encapsulation may enhance bioavailability for therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume